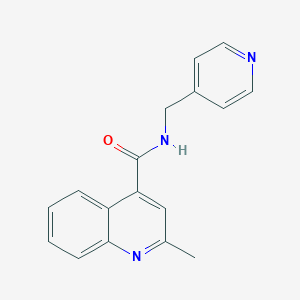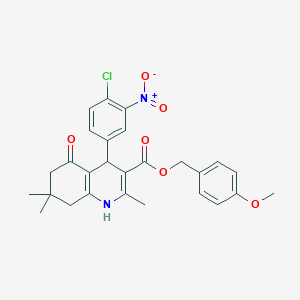![molecular formula C20H23BrN2O3S B5136618 N-(3-bromophenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5136618.png)
N-(3-bromophenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-bromophenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as BPPB and has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of BPPB is not fully understood. However, studies have shown that BPPB inhibits the activity of certain enzymes and receptors that are involved in cell proliferation, apoptosis, inflammation, and pain. BPPB has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. BPPB has also been shown to inhibit the activity of the cannabinoid receptor CB1, which is involved in pain perception.
Biochemical and Physiological Effects:
BPPB has been shown to have various biochemical and physiological effects. Studies have shown that BPPB inhibits the activity of certain enzymes and receptors that are involved in cell proliferation, apoptosis, inflammation, and pain. BPPB has been shown to induce apoptosis in cancer cells and inhibit cell proliferation. BPPB has also been shown to reduce inflammation and pain in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BPPB has several advantages and limitations for lab experiments. One of the advantages is that it has been shown to have potential applications in various fields, including cancer research, inflammation research, and pain research. Another advantage is that it has been synthesized using different methods, which allows for flexibility in its use. One of the limitations is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Another limitation is that it may have off-target effects, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for the research on BPPB. One direction is to further investigate its mechanism of action, which will provide insight into its potential applications and limitations. Another direction is to study its effects in different animal models and cell lines, which will provide a better understanding of its potential applications. Another direction is to study its effects in combination with other drugs, which may enhance its efficacy. Finally, another direction is to study its pharmacokinetics and pharmacodynamics, which will provide information on its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of BPPB has been reported in various studies. One of the methods used involves the reaction of 3-bromophenylamine with 4-methylpiperidine-2,6-dione in the presence of triethylamine and acetic anhydride. The resulting product is then reacted with benzenesulfonyl chloride to obtain BPPB. Another method involves the reaction of 3-bromophenylamine with 4-methylpiperidine-2,6-dione in the presence of sodium hydride and dimethylformamide. The resulting product is then reacted with benzenesulfonyl chloride to obtain BPPB.
Aplicaciones Científicas De Investigación
BPPB has been studied for its potential applications in various fields. One of the areas of research is its use as a potential anticancer agent. Studies have shown that BPPB inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. BPPB has also been studied for its potential use as an anti-inflammatory agent. Studies have shown that BPPB inhibits the production of inflammatory cytokines and reduces inflammation in animal models. BPPB has also been studied for its potential use as an analgesic agent. Studies have shown that BPPB reduces pain in animal models.
Propiedades
IUPAC Name |
N-(3-bromophenyl)-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O3S/c1-16-10-12-22(13-11-16)20(24)15-23(18-7-5-6-17(21)14-18)27(25,26)19-8-3-2-4-9-19/h2-9,14,16H,10-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGIIDDYIIJVEKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN(C2=CC(=CC=C2)Br)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,4-diiodo-6-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B5136542.png)
![N-[2-(1-methyl-4-piperidinyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-1-phenylcyclopropanecarboxamide](/img/structure/B5136552.png)
![4'-(2-methoxy-4-nitrophenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5136564.png)
![2-(2-methoxyethyl)-N-[4-(1H-pyrazol-1-yl)benzyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5136568.png)

![4-methoxy-N'-{4-methoxy-3-[(4-methoxyphenoxy)methyl]benzylidene}benzohydrazide](/img/structure/B5136591.png)


![N-(3-acetylphenyl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]butanamide](/img/structure/B5136614.png)
![2-[2-(dimethylamino)vinyl]-6-methoxy-1-phenyl-1H-indole-3-carbonitrile](/img/structure/B5136625.png)
![N-allyl-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5136636.png)
![N-(3-isoxazolylmethyl)-N-methyl-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B5136644.png)
![1-acetyl-4-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B5136645.png)
![5-[(4-methoxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B5136652.png)
